N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dihydrobenzodioxin moiety, and a thieno[2,3-d]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core thieno[2,3-d]pyrimidin structure This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyrimidinyl precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the discovery of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)benzenesulfonamide
N-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-nitro-N-benzylbenzenesulfonamide
N-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness: N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-6-14(7-3-1)10-22-20-19-15(12-27-21(19)24-13-23-20)18-11-25-16-8-4-5-9-17(16)26-18/h1-9,12-13,18H,10-11H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVBRFMXEUZIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC4=NC=NC(=C34)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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